N-(4-benzoylphenyl)-2,5-dibromobenzamide

Description

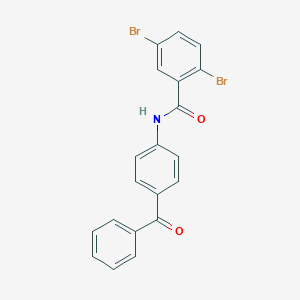

N-(4-Benzoylphenyl)-2,5-dibromobenzamide is a halogenated benzamide derivative characterized by a benzoylphenyl group attached to a 2,5-dibrominated benzamide scaffold. The compound’s structural uniqueness lies in the presence of two bromine atoms at the 2- and 5-positions of the benzamide ring, which confer distinct electronic and steric properties. Bromine substituents enhance lipophilicity and may influence binding interactions with biological targets, such as nuclear receptors involved in lipid metabolism .

Properties

Molecular Formula |

C20H13Br2NO2 |

|---|---|

Molecular Weight |

459.1 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2,5-dibromobenzamide |

InChI |

InChI=1S/C20H13Br2NO2/c21-15-8-11-18(22)17(12-15)20(25)23-16-9-6-14(7-10-16)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |

InChI Key |

QZAGOKWVIVVVKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3 in )

- Structure : Features a 5-fluoroindole ring instead of the dibromobenzamide moiety.

- Activity : At 15 mg/kg, this compound reduced plasma triglycerides by 31% and increased HDL cholesterol in Triton WR-1339-induced hyperlipidemic rats, comparable to the fibrate drug bezafibrate .

- Mechanism : Likely acts via peroxisome proliferator-activated receptor (PPAR)-α agonism, similar to fibrates, enhancing fatty acid oxidation and HDL synthesis .

N-(4-Benzoylphenyl)-4-Bromo-1H-Pyrrole-2-Carboxamide (Compound 3 in –7)

- Structure : Contains a 4-bromopyrrole ring, differing in halogen position and heterocyclic core from the target compound.

Gemfibrozil (–5)

- Structure: A fibrate drug with a phenoxyisobutyrate backbone, structurally distinct from benzamides.

- Activity : In clinical trials, gemfibrozil reduced coronary events by 22–34% via PPAR-α activation, lowering triglycerides (31%) and raising HDL (6%) .

- Comparison : Unlike halogenated benzamides, gemfibrozil lacks aromatic bromine/fluorine substituents, relying on carboxylate groups for receptor interaction .

Substituent Effects on Activity

Table 1: Impact of Halogenation on Lipid-Lowering Efficacy

*Inferred from structural analogs; direct data unavailable.

- Bromine vs. Fluorine : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine, but could reduce metabolic stability .

Mechanistic Insights

PPAR-α activation is a common mechanism for lipid-lowering agents like fibrates and benzamide derivatives. Key pathways include:

Triglyceride Reduction : Enhanced lipoprotein lipase (LPL) activity and reduced apoC-III expression, promoting triglyceride hydrolysis .

HDL Elevation : Upregulation of apoA-I/II synthesis .

Fatty Acid Oxidation : Stimulation of peroxisomal and mitochondrial β-oxidation pathways .

While this compound’s exact mechanism is uncharacterized in the evidence, its structural similarity to PPAR-α agonists suggests a comparable mode of action. The dibrominated benzamide scaffold may optimize receptor-ligand interactions, as seen in halogenated fibrate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.